C15H19N3O4S
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
CAS No.: 68259-00-7
Cat. No.: VC1833524
Molecular Formula: C14H16N3.CH3O4S
C15H19N3O4S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68259-00-7 |
|---|---|
| Molecular Formula | C14H16N3.CH3O4S C15H19N3O4S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
| Standard InChI | InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | LLLILZLFKGJCCV-UHFFFAOYSA-M |
| Isomeric SMILES | C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
| SMILES | C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Introduction
Chemical Structure and Classification
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate consists of a methylated pyridinium ring substituted at the para position with a methylphenylhydrazono group, paired with a methyl sulfate counterion. This compound belongs to the broader class of quaternary pyridinium salts, which have gained significant attention in various chemical applications.
Molecular Properties
The compound features a molecular formula of C₁₅H₁₈N₃O₄S with a calculated molecular weight of approximately 336.39 g/mol. The structure comprises several key components: a positively charged pyridinium ring with methyl substitution at the nitrogen, a methylphenylhydrazono group at the para position, and a methyl sulfate anion. The methylphenylhydrazono group contains a carbon-nitrogen double bond that contributes to the compound's reactivity profile.
Related Compounds
Several structurally similar compounds have been documented in scientific literature. The acetate analog, 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium acetate (CAS 93981-00-1), shares the same cationic structure but differs in its counterion . Similarly, derivatives with modified substituents on the phenyl ring, such as the p-anisyl variant (4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE), demonstrate how structural modifications affect the compound's properties.
Synthetic Pathways and Preparation
General Synthetic Routes
The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate typically follows a multi-step process similar to other pyridinium derivatives:
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Formation of the hydrazono intermediate through the reaction of methylphenylhydrazine with an appropriate aldehyde or ketone
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Introduction of this hydrazono group onto the pyridinium ring
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Methylation of the pyridinium nitrogen using a suitable methylating agent to form the methyl sulfate salt
Methylation Process
The final methylation step often employs dimethyl sulfate as the methylating agent, which simultaneously introduces the methyl group on the nitrogen and provides the methyl sulfate counterion. This approach avoids the use of more hazardous methylating agents such as iodomethane, which is classified as carcinogenic . Recent research into pyridinium-based compounds has explored alternative, less toxic methylation methods, including biotechnological approaches using S-adenosyl methionine as the methyl donor catalyzed by N-methyltransferases .
Physical and Chemical Properties
Chemical Reactivity
The compound demonstrates reactivity patterns characteristic of pyridinium derivatives:
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The positively charged pyridinium ring is susceptible to nucleophilic attack
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The hydrazono group provides sites for potential oxidation-reduction reactions
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The methyl sulfate counterion can participate in ion exchange reactions
Table 3.1: Key Reactive Sites in Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
| Structural Element | Reactivity Type | Potential Reactions |
|---|---|---|
| Pyridinium ring | Electrophilic | Nucleophilic substitution |
| Hydrazono group | Redox-active | Oxidation/reduction |
| Methyl sulfate | Ionic | Ion exchange, hydrolysis |
| C=N bond | Multiple bond | Addition reactions |
Reaction Mechanisms
The compound can undergo various transformations, including:
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Oxidation reactions involving common oxidizing agents like potassium permanganate or hydrogen peroxide
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Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride
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Nucleophilic substitution reactions at the pyridinium ring
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Ion exchange reactions involving the methyl sulfate counterion
Applications and Research Significance
Ionic Liquid Applications
Pyridinium-based compounds, including those with structures similar to Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate, have been extensively investigated as components of ionic liquids. Recent research has focused on developing greener and more sustainable ionic liquids using pyridinium structures derived from natural sources .
Analytical Applications
The distinctive structural features of this compound, particularly the chromophoric elements in its structure, suggest potential applications in analytical chemistry, possibly as indicators or specialized reagents in certain analytical procedures.
Environmental and Toxicological Considerations
Structure-Biodegradability Relationship
The biodegradability of pyridinium compounds is affected by several structural factors:
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The nature and length of alkyl substituents
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The presence of functional groups that can facilitate microbial attack
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The type of counterion
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of such compounds typically shows fragmentation patterns characteristic of pyridinium structures, with the molecular ion peak corresponding to the cationic portion and fragmentation patterns reflecting the structural components.
Comparative Analysis with Related Compounds
Structure-Property Relationships
Comparing Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate with related compounds provides insights into how structural modifications affect properties and reactivity:
Table 8.1: Comparison of Related Pyridinium Compounds
Ionic Liquid Comparisons
Research on pyridinium-based ionic liquids has shown that structural variations significantly affect properties such as biodegradability, toxicity, and physical characteristics. For instance, compounds like trigonelline ([C₁COOHPy][Cl]) and 1-methylnicotinamide ([C₁CONH₂Py][I]) have demonstrated complete mineralizability and low toxicity, while other pyridinium structures showed biological persistence .
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